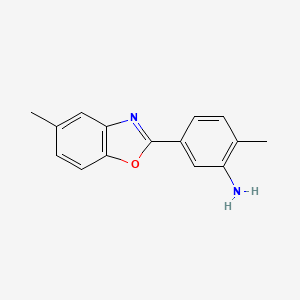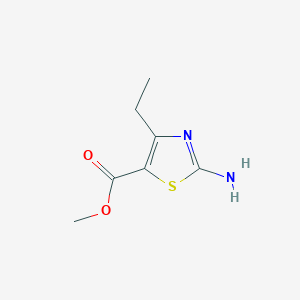
2-amino-4-éthyl-1,3-thiazole-5-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (MTE-TC) is a heterocyclic compound which belongs to the thiazole family. It is an important synthetic intermediate used in the synthesis of a variety of organic compounds. MTE-TC is also known as 2-amino-4-ethylthiazole-5-carboxylate, 2-amino-4-ethylthiazole-5-carboxylic acid, and 2-amino-4-ethyl-5-thiazolecarboxylic acid. MTE-TC is a versatile organic compound that has a wide range of applications in the pharmaceutical, agrochemical, and cosmetic industries.
Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole ont été trouvés pour présenter des propriétés antioxydantes . Ils peuvent neutraliser les radicaux libres, qui sont des composés nocifs pouvant causer des dommages cellulaires. Cela les rend potentiellement utiles dans le traitement des maladies associées au stress oxydatif, telles que les maladies cardiovasculaires et les troubles neurodégénératifs.
Activité analgésique et anti-inflammatoire
Les composés thiazoliques ont démontré des effets analgésiques (soulageant la douleur) et anti-inflammatoires . Cela suggère des applications potentielles dans le traitement des affections caractérisées par la douleur et l'inflammation, telles que l'arthrite et autres troubles musculo-squelettiques.
Activité antimicrobienne et antifongique
Les dérivés du thiazole ont montré des activités antimicrobiennes et antifongiques . Ils pourraient être utilisés dans le développement de nouveaux médicaments pour traiter les infections causées par des bactéries et des champignons.
Activité antivirale
Certains composés thiazoliques ont présenté des propriétés antivirales . Ils pourraient potentiellement être utilisés dans le développement de médicaments antiviraux, y compris ceux pour le traitement du VIH.
Activité diurétique
Les dérivés du thiazole ont été trouvés pour avoir des effets diurétiques . Cela suggère des applications potentielles dans le traitement de conditions telles que l'hypertension et l'insuffisance cardiaque, où la réduction de l'accumulation de fluides peut être bénéfique.
Activité anticonvulsivante et neuroprotectrice
Les composés thiazoliques ont démontré des effets anticonvulsivants et neuroprotecteurs . Cela suggère des applications potentielles dans le traitement de troubles neurologiques tels que l'épilepsie et les maladies neurodégénératives.
Activité antitumorale et cytotoxique
Les dérivés du thiazole ont montré des activités antitumorales et cytotoxiques . Ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments anticancéreux.
Préparation de composés de coordination
“Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate” peut être utilisé dans la préparation de complexes mixtes de ligand dien-Cu (II) . Ces complexes ont des activités anticancéreuses et antibactériennes potentielles .
Mécanisme D'action
Target of Action
Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a synthetic compound that has been studied for its potential biological activities . . Thiazole derivatives have been found to interact with a variety of targets, including DNA and topoisomerase II , but it’s unclear if this specific compound interacts with these targets.
Mode of Action
Some thiazole derivatives have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects
Result of Action
Some thiazole derivatives have been found to have significant antibacterial and antifungal potential
Action Environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. For Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, these factors could include pH, temperature, and the presence of other compounds or enzymes. For example, one study found that the corrosion inhibition efficiency of a similar compound, ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, increased with the increase in inhibitor concentration and temperature . .
Analyse Biochimique
Biochemical Properties
Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . This interaction is crucial as it can inhibit the enzyme’s activity, thereby exhibiting antibacterial properties. Additionally, the compound’s thiazole ring can participate in nucleophilic and electrophilic reactions, further contributing to its biochemical versatility .
Cellular Effects
Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving glioblastoma and melanoma cells, the compound demonstrated selective cytotoxicity, indicating its potential as an anti-cancer agent . It can induce apoptosis in these cells by disrupting mitochondrial function and activating caspase pathways. Furthermore, the compound’s interaction with DNA and topoisomerase II can lead to DNA strand breaks, affecting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and DNA, altering their function. For instance, its binding to UDP-N-acetylmuramate/L-alanine ligase inhibits the enzyme’s activity, preventing bacterial cell wall synthesis . Additionally, the compound’s interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis . These interactions highlight the compound’s potential as an antibacterial and anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also influence cellular functions. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of bacterial growth and prolonged cytotoxic effects on cancer cells . Additionally, the compound’s stability in different solvents and temperatures has been evaluated, indicating its suitability for various experimental conditions .
Dosage Effects in Animal Models
The effects of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antibacterial and anticancer activities . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects. Additionally, its interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate exhibits specific subcellular localization patterns that affect its activity and function. The compound can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, it can be found in the nucleus, where it interacts with DNA and influences gene expression . These localization patterns are mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
Propriétés
IUPAC Name |
methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-4-5(6(10)11-2)12-7(8)9-4/h3H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXOJOUWPHIVOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352731 | |
| Record name | methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302964-21-2 | |
| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-ethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302964-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348867.png)
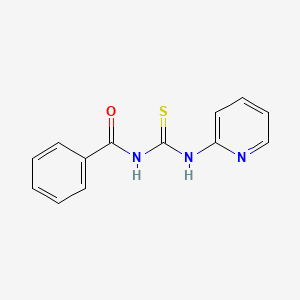
![4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine](/img/structure/B1348871.png)
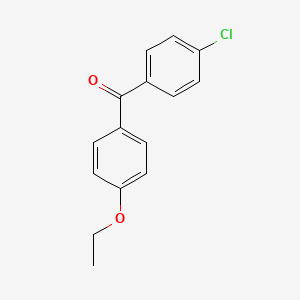
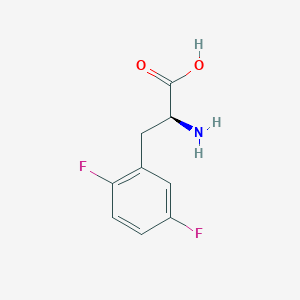

![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)
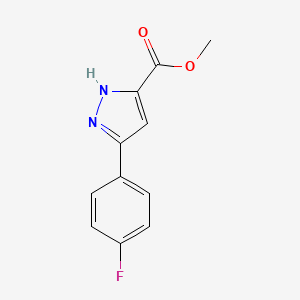
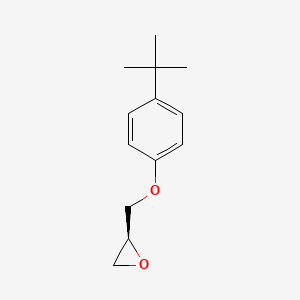
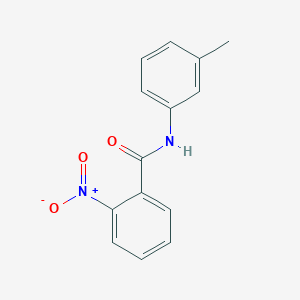

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)
![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)
